Cas no 1904030-67-6 (N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide)

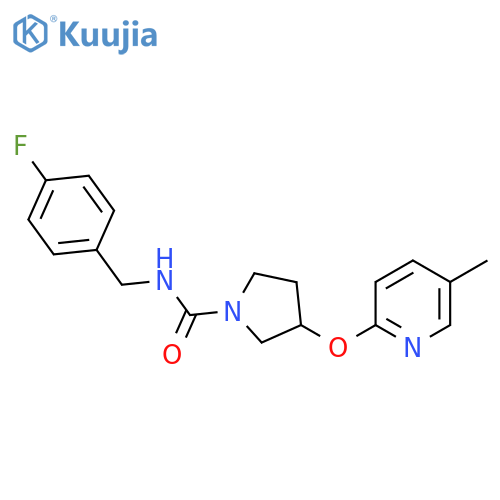

1904030-67-6 structure

商品名:N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1904030-67-6

- F6476-7349

- N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide

- N-[(4-fluorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide

- N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

- AKOS025353978

-

- インチ: 1S/C18H20FN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23)

- InChIKey: IMTAWYFFJSQFMX-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CNC(N1CCC(C1)OC1C=CC(C)=CN=1)=O

計算された属性

- せいみつぶんしりょう: 329.15395505g/mol

- どういたいしつりょう: 329.15395505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 54.5Ų

N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6476-7349-100mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-75mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-1mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-20mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-30mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-40mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-50mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-20μmol |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-3mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6476-7349-15mg |

N-[(4-fluorophenyl)methyl]-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide |

1904030-67-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1904030-67-6 (N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬